molecular formula C26H22N2O5S B281506 METHYL 2-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

METHYL 2-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE

Cat. No.: B281506
M. Wt: 474.5 g/mol
InChI Key: IRTXPKCYQRNATD-SLMZUGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester group, a naphthalene ring, and a sulfonyl-imino linkage, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the sulfonyl-imino group. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include sulfonyl chlorides, amines, and methylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 2-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 2-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl-imino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazine-2-carboxylate
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

METHYL 2-{[(4Z)-4-[(2,4-DIMETHYLBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is unique due to its combination of a benzoate ester, naphthalene ring, and sulfonyl-imino linkage. This structure provides distinct chemical and biological properties not found in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 2-[[(4Z)-4-(2,4-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C26H22N2O5S/c1-16-12-13-24(17(2)14-16)34(31,32)28-22-15-23(25(29)19-9-5-4-8-18(19)22)27-21-11-7-6-10-20(21)26(30)33-3/h4-15,27H,1-3H3/b28-22-

InChI Key

IRTXPKCYQRNATD-SLMZUGIISA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC)C

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC)C

Origin of Product

United States

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